Chemical structure and molecular weight of 1-ethyl-6-nitro-1H-indole
Chemical structure and molecular weight of 1-ethyl-6-nitro-1H-indole
Executive Summary
1-Ethyl-6-nitro-1H-indole is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical candidates. Belonging to the indole class, its structural significance lies in the specific positioning of the nitro group at the C6 position and the ethyl chain at the N1 position. This substitution pattern makes it a critical scaffold for developing inhibitors targeting kinase pathways (e.g., VEGFR), viral replication machinery (HCV), and inflammatory cytokines (TNF-α).
This technical guide provides a comprehensive analysis of the compound's chemical identity, validated synthesis protocols, analytical characterization, and safety handling procedures, designed for researchers in medicinal chemistry and drug development.
Part 1: Chemical Identity & Structural Analysis[1]
The physicochemical profile of 1-ethyl-6-nitro-1H-indole is defined by its electron-deficient indole core. The nitro group at position 6 exerts a strong electron-withdrawing effect, influencing both the chemical reactivity of the C3 position and the acidity of the C2 proton.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-Ethyl-6-nitro-1H-indole |
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| CAS Number | Not widely indexed; derivative of 4769-96-4 (Parent) |
| SMILES | CCN1C=CC2=C1C=C(C=C2)[O-] |
| InChI Key | Calculated:InChI=1S/C10H10N2O2/c1-2-11-6-3-9-5-4-8(12(13)14)7-10(9)11/h3-7H,2H2,1H3 |
Structural Properties
-
Core Scaffold: Indole (benzopyrrole).
-
Electronic Character: The 6-nitro group deactivates the benzene ring towards electrophilic aromatic substitution but increases the acidity of the N-H bond in the precursor, facilitating alkylation.
-
Lipophilicity: The N-ethylation significantly increases lipophilicity (LogP) compared to the parent 6-nitroindole (LogP ~1.84), improving membrane permeability in biological assays.
Part 2: Physicochemical Properties[2]
Quantitative data is essential for handling and formulation. While experimental values for this specific derivative are sparse in public literature, they can be reliably extrapolated from the parent compound (6-nitroindole) and homologous series.
| Property | Value / Range | Notes |
| Physical State | Solid (Powder/Crystalline) | Typically yellow to orange due to nitro conjugation. |
| Melting Point | 90–110 °C (Estimated) | Lower than parent 6-nitroindole (137–143 °C) due to disruption of H-bonding. |
| Solubility | DMSO, DMF, Ethyl Acetate, DCM | Poor water solubility. |
| pKa (Conjugate Acid) | ~ -2 to -3 | The nitro group makes the indole nitrogen less basic. |
| UV/Vis Absorption | Strong absorption due to nitro-aromatic conjugation. |
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 1-ethyl-6-nitro-1H-indole is achieved via the N-alkylation of 6-nitroindole . This reaction relies on deprotonating the indole nitrogen (pKa ~16 in DMSO) using a strong base, followed by nucleophilic attack on an ethyl halide.
Reaction Mechanism & Workflow
The following diagram illustrates the synthetic pathway and the critical decision points during the process.
Caption: Figure 1. Standard synthetic workflow for the N-ethylation of 6-nitroindole.
Detailed Experimental Protocol
Objective: Synthesis of 1-ethyl-6-nitro-1H-indole on a 1.0 gram scale.
Reagents:
-
6-Nitroindole (1.0 eq)
-
Ethyl Iodide (1.2–1.5 eq) or Ethyl Bromide
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or
(2.0 eq) -
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve 6-nitroindole (1.0 g, 6.17 mmol) in anhydrous DMF (10 mL). -
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 eq, ~296 mg) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0°C to ensure formation of the indolyl anion.
-
Alternative: Use
at room temperature if avoiding NaH is preferred for safety.
-
-
Alkylation: Add Ethyl Iodide (1.2 eq, ~0.6 mL) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (
~0.4) should disappear, and a less polar spot ( ~0.6) should appear. -
Workup: Quench the reaction by pouring into ice-cold water (50 mL). A precipitate may form.[1] Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Part 4: Analytical Characterization
Validation of the structure requires confirming the presence of the ethyl group and the retention of the nitro-indole core.
Expected NMR Spectral Data
-
H NMR (400 MHz,
):-
Aromatic Region (Indole):
- 8.30 (s, 1H, H-7): Deshielded singlet due to ortho-nitro group.
- 8.00 (dd, 1H, H-5): Doublet of doublets, coupling with H-4 and H-7.
- 7.65 (d, 1H, H-4): Doublet.
- 7.35 (d, 1H, H-2): Indole C2 proton.
- 6.60 (d, 1H, H-3): Indole C3 proton.
-
Aliphatic Region (Ethyl):
-
4.25 (q, J = 7.2 Hz, 2H,
): Quartet, characteristic of N-methylene. -
1.50 (t, J = 7.2 Hz, 3H,
): Triplet, methyl terminus.
-
4.25 (q, J = 7.2 Hz, 2H,
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Mass:
m/z. -
Fragmentation: Loss of
(M-46) or ethyl group (M-29) may be observed in high-energy collision spectra.
Analytical Decision Tree
Caption: Figure 2. Quality control decision tree for validating 1-ethyl-6-nitro-1H-indole.
Part 5: Applications in Drug Discovery
1-Ethyl-6-nitro-1H-indole serves as a versatile building block in medicinal chemistry. Its applications are documented in patent literature regarding viral and oncological therapeutics.
Key Therapeutic Areas
-
HCV Inhibitors: The compound is cited as an intermediate in the synthesis of inhibitors for Hepatitis C Virus (HCV) replication, specifically targeting the IRES (Internal Ribosome Entry Site) or NS5B polymerase.
-
Kinase Inhibition (VEGFR): Indole scaffolds are privileged structures in kinase inhibitor design. The 6-nitro group can be reduced to an amine (6-amino-1-ethylindole), providing a handle for amide coupling to create ATP-competitive inhibitors against targets like VEGFR (Vascular Endothelial Growth Factor Receptor).
-
TNF-
Modulators: Derivatives of N-alkyl-nitroindoles have been explored for their ability to modulate Tumor Necrosis Factor-alpha, relevant in autoimmune disease research.
Derivatization Potential
-
Reduction:
(using or ) yields 1-ethyl-6-aminoindole, a precursor for urea or amide-linked drugs. -
C3-Functionalization: The C3 position remains nucleophilic, allowing for formylation (Vilsmeier-Haack) to generate 1-ethyl-6-nitroindole-3-carbaldehyde, another common intermediate.
Part 6: Safety & Handling
Hazard Classification (GHS): Based on the parent 6-nitroindole and general nitro-aromatic properties.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects (Mutagenicity concern common with nitro-aromatics).
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations, especially those involving silica dust or volatile solvents, must be performed in a certified chemical fume hood.
-
Waste: Dispose of as hazardous organic waste containing nitrogen.
References
-
National Center for Biotechnology Information (PubChem). 6-Nitroindole Compound Summary. Retrieved from [Link]
- European Patent Office.EP 2 915 804 B1 - Novel amine derivative or salt thereof as TNF alpha inhibitors. (Mentions synthesis and MS of 1-ethyl-6-nitro-1H-indole).
-
World Intellectual Property Organization. WO 2006/019831 - Methods for treating hepatitis C. (Cites 1-ethyl-6-nitro-1H-indole-3-carbonitrile).[2] Retrieved from
